2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC16128574
Molecular Formula: C27H27FN4O2S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27FN4O2S |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C27H27FN4O2S/c1-27(2,3)19-10-8-18(9-11-19)25-30-31-26(32(25)22-12-14-23(34-4)15-13-22)35-17-24(33)29-21-7-5-6-20(28)16-21/h5-16H,17H2,1-4H3,(H,29,33) |
| Standard InChI Key | BNYUXDPDWFDOFH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)F |
Introduction
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a synthetic molecule belonging to the class of triazole derivatives. These compounds are widely studied for their biological and pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides an in-depth review of its structural features, synthesis, potential applications, and research findings.
Structural Features
Molecular Formula: C26H26FN3O2S
Molecular Weight: Approximately 463.57 g/mol
The compound features:
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A triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms.
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Two aromatic substituents: one with a tert-butyl group and another with a methoxy group.
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A sulfur atom linking the triazole ring to an acetamide moiety.
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A fluorophenyl group attached to the acetamide nitrogen.
| Structural Characteristics | Details |
|---|---|
| Functional Groups | Triazole, Sulfanyl, Acetamide |
| Substituents | tert-butylphenyl, Methoxyphenyl, Fluorophenyl |
| Reactive Sites | Nitrogen atoms in triazole and amide groups |
Synthesis
While specific synthesis methods for this compound were not detailed in the provided data, triazole derivatives are typically synthesized using cyclization reactions involving hydrazine derivatives and carbon disulfide or other electrophiles. The incorporation of sulfanyl and acetamide groups likely involves thiolation and amidation steps.
Biological Activity
Triazole Derivatives in General:
Triazoles are known for their versatile biological activities:
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Antimicrobial Properties: Effective against bacterial and fungal strains due to their ability to inhibit enzymes involved in cell wall synthesis.
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Anticancer Potential: Some triazole derivatives demonstrate cytotoxic effects by inducing apoptosis or inhibiting cell proliferation pathways.
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Anti-inflammatory Effects: Triazoles can act as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
Applications
Potential applications of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can be inferred based on its structure:
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Pharmaceutical Development:
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As a candidate for antimicrobial or antifungal drugs.
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As a potential anticancer agent due to the presence of triazole and aromatic groups known for cytotoxicity.
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Biological Probes:
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Useful in studying enzyme inhibition mechanisms involving sulfur-containing compounds.
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Material Science:
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Possible use as a precursor in synthesizing functional materials or coatings.
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Limitations and Future Research
The lack of specific experimental data (e.g., IC50 values, docking studies) limits the understanding of this compound's efficacy and safety profile. Future research should focus on:
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In Vitro Studies: Testing against microbial strains or cancer cell lines.
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In Silico Docking: Predicting binding affinities with biological targets.
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Toxicological Assessment: Evaluating its safety for pharmaceutical use.
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